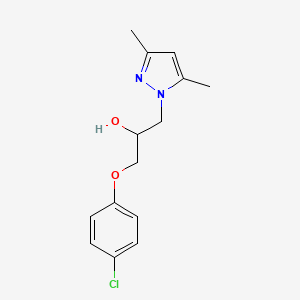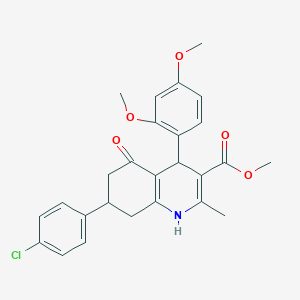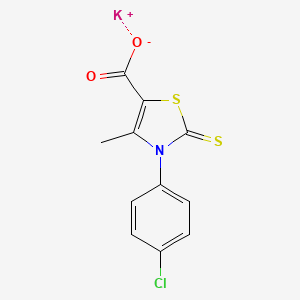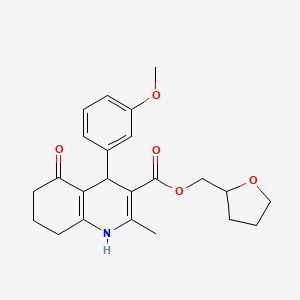
1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
Vue d'ensemble
Description
1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol, also known as propranolol, is a widely used beta-blocker medication that is prescribed for the treatment of various cardiovascular and neurological conditions. Propranolol is a non-selective beta-adrenergic receptor antagonist that works by blocking the effects of adrenaline and noradrenaline on the body. In recent years, propranolol has gained attention for its potential use in scientific research, particularly in the field of psychology and neuroscience.
Mécanisme D'action
Propranolol works by blocking the effects of adrenaline and noradrenaline on the body. Adrenaline and noradrenaline are hormones that are released in response to stress and can cause an increase in heart rate, blood pressure, and other physiological responses. By blocking the effects of these hormones, 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can help reduce the physical symptoms of anxiety and stress.
Biochemical and Physiological Effects:
Propranolol has a number of biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, making it an effective treatment for conditions such as hypertension and angina. Propranolol can also reduce the release of renin, a hormone that regulates blood pressure, and can inhibit the breakdown of glycogen in the liver, leading to a decrease in blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol in lab experiments is its well-established safety profile. Propranolol has been used clinically for decades and is generally considered to be safe and well-tolerated. Another advantage of using 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is its ability to selectively block beta-adrenergic receptors, making it a useful tool for investigating the role of these receptors in various physiological and psychological processes.
One limitation of using 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol in lab experiments is its non-specific effects on other receptors and neurotransmitters. Propranolol can also block alpha-adrenergic receptors, which can lead to a decrease in blood pressure and other physiological effects. Additionally, 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can cross the blood-brain barrier and affect the central nervous system, which can make it difficult to isolate the specific effects of the drug on behavior and cognition.
Orientations Futures
There are a number of potential future directions for research on 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol. One area of interest is its potential use in the treatment of social anxiety disorder (SAD). Studies have shown that 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can reduce the physiological symptoms of anxiety in individuals with SAD, but more research is needed to determine its efficacy as a treatment for this condition.
Another potential future direction for research on 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is its use in the treatment of addiction. Studies have shown that 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can reduce the craving and physiological responses associated with drug addiction, making it a potential treatment option for individuals struggling with addiction.
Overall, 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is a versatile and well-studied drug that has a number of potential applications in scientific research. Its ability to selectively block beta-adrenergic receptors makes it a useful tool for investigating the role of these receptors in various physiological and psychological processes. However, more research is needed to fully understand the potential benefits and limitations of using 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol in different research contexts.
Méthodes De Synthèse
Propranolol can be synthesized through a multistep process that involves the reaction of 1-(4-chlorophenoxy)-3-nitropropane with 3,5-dimethylpyrazole in the presence of a reducing agent such as iron powder or zinc dust. The resulting intermediate is then reacted with isopropylamine to yield 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol. The synthesis of 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is a well-established process that has been extensively studied and optimized over the years.
Applications De Recherche Scientifique
Propranolol has been used in various scientific studies to investigate its effects on human behavior and cognition. One of the most notable applications of 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol in research has been its use in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can help reduce the emotional intensity of traumatic memories, making it a potential treatment option for individuals with PTSD.
Propranolol has also been used in studies investigating the role of beta-adrenergic receptors in the formation and consolidation of memories. Research has shown that 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can impair the consolidation of emotional memories, suggesting that beta-adrenergic receptors play a key role in the formation of emotional memories.
Propriétés
IUPAC Name |
1-(4-chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10-7-11(2)17(16-10)8-13(18)9-19-14-5-3-12(15)4-6-14/h3-7,13,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYUMIPEDPRSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=C(C=C2)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321692 | |
| Record name | 1-(4-chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
CAS RN |
13948-89-5 | |
| Record name | 1-(4-chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-cyclohexyl-2-(3,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5231273.png)


![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)
![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)
![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)
![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)